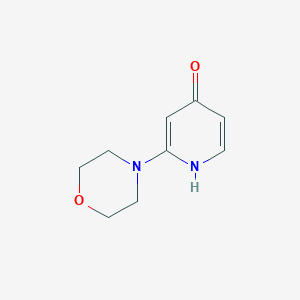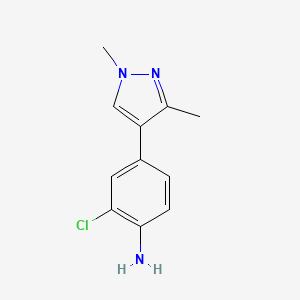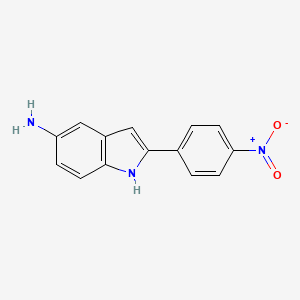
2-(4-nitrophenyl)-1H-indol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives. This compound features a nitrophenyl group attached to the second position of the indole ring and an amine group at the fifth position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-1H-indol-5-amine typically involves the following steps:
Nitration of Phenylhydrazine: Phenylhydrazine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrophenylhydrazine.
Fischer Indole Synthesis: The 4-nitrophenylhydrazine is then subjected to Fischer indole synthesis with an appropriate ketone or aldehyde to form the indole ring.
Amination: The resulting indole derivative is then aminated at the fifth position using suitable amination reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Catalysts and automated systems may be employed to enhance reaction efficiency and control.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-nitrophenyl)-1H-indol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the third position.
Oxidation: The amine group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(4-aminophenyl)-1H-indol-5-amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-1H-indol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-1H-indol-5-amine depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-nitrophenyl)-1H-indole: Lacks the amine group at the fifth position.
2-(4-aminophenyl)-1H-indol-5-amine: The nitro group is reduced to an amine group.
5-nitro-2-phenyl-1H-indole: The nitro group is at the fifth position instead of the fourth.
Uniqueness
2-(4-nitrophenyl)-1H-indol-5-amine is unique due to the specific positioning of the nitrophenyl and amine groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions in medicinal chemistry and material science applications.
Propiedades
Fórmula molecular |
C14H11N3O2 |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-1H-indol-5-amine |
InChI |
InChI=1S/C14H11N3O2/c15-11-3-6-13-10(7-11)8-14(16-13)9-1-4-12(5-2-9)17(18)19/h1-8,16H,15H2 |
Clave InChI |
GFOUCOFEOVIFDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
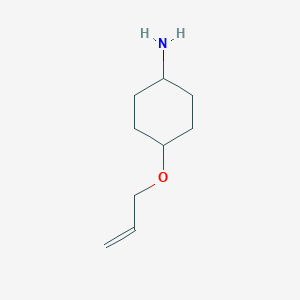
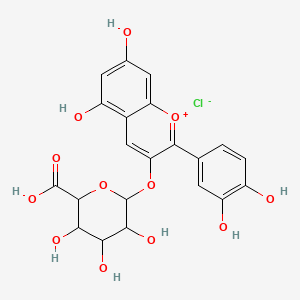
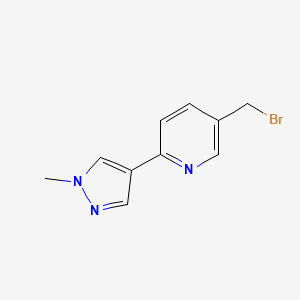

![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)

![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
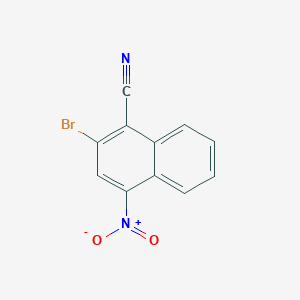
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
